molecular formula C23H21NO3 B12110028 (9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate

(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate

Cat. No.: B12110028
M. Wt: 359.4 g/mol
InChI Key: CATSPGUSOQBNRU-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate (CAS 215178-44-2), also known as Fmoc-L-phenylglycinol, is a protected amino alcohol derivative of significant interest in synthetic organic and medicinal chemistry . The compound features a carbamate functional group, which is a versatile and stable motif widely employed in the development of pharmaceuticals, agrochemicals, and sequence-defined polymers . Its molecular formula is C23H21NO3, with a molecular weight of 359.42 g/mol . The core structural element of this molecule is the 9H-fluoren-9-ylmethyl (Fmoc) group, which serves as a widely used protecting group for amines and alcohols, particularly in peptide synthesis . This Fmoc protection strategy allows for selective deprotection under mild basic conditions, making the compound a valuable, orthogonally protected building block for multi-step synthetic routes. The presence of the chiral center and the phenyl ring system contributes to its potential use in the synthesis of more complex, biologically active molecules. Carbamate derivatives, in general, exhibit a range of pharmacological activities, including acetylcholinesterase inhibition relevant to Alzheimer's disease research, as well as anticancer, antimicrobial, and anti-inflammatory effects . This product is intended for use as a key synthetic intermediate or a standard in analytical profiling. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Proper storage conditions and handling procedures for this class of chemicals typically recommend refrigeration (2-8°C). Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxy-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSPGUSOQBNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), the amine is deprotonated using a tertiary base such as N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate. Fmoc-Cl is added dropwise at 0°C to minimize side reactions, followed by stirring at room temperature. The hydroxyl group remains unreactive under these conditions due to the lower nucleophilicity of alcohols compared to amines.

Example Procedure

  • Dissolve 2-hydroxy-1-phenylethylamine (1.0 equiv) in DCM.

  • Add DIPEA (2.0 equiv) and cool to 0°C.

  • Slowly add Fmoc-Cl (1.1 equiv) and stir for 4–6 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

This method typically achieves moderate to high yields (70–85%), though competing carbonate formation with the hydroxyl group may occur if excess Fmoc-Cl or elevated temperatures are used.

Active Ester Method with Fmoc-O-Succinimidyl Carbonate

Fmoc-O-succinimidyl carbonate (Fmoc-Osu) offers enhanced selectivity for amine alkoxycarbonylation, avoiding side reactions with hydroxyl groups. This approach is ideal for substrates with multiple nucleophilic sites.

Procedure and Conditions

In a biphasic system of dioxane and aqueous sodium bicarbonate, 2-hydroxy-1-phenylethylamine reacts with Fmoc-Osu at room temperature. The succinimide leaving group facilitates efficient carbamate formation without requiring strong bases.

Example Procedure

  • Dissolve 2-hydroxy-1-phenylethylamine (1.0 equiv) in water (6 mL).

  • Add sodium bicarbonate (3.0 equiv) and dioxane (6 mL).

  • Introduce Fmoc-Osu (1.2 equiv) and stir overnight.

  • Acidify with HCl, precipitate the product, and wash with cold water.

This method yields up to 87% pure product, as demonstrated in analogous syntheses of Fmoc-protected amino acids. The aqueous conditions prevent undesired activation of the hydroxyl group.

Activated Carbonate Reagents and Mixed Carbonates

Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCl), enable carbamate formation via in situ activation of the Fmoc group. While less common for Fmoc protection, this method provides an alternative route under mild conditions.

Synthesis via p-Nitrophenyl Carbonate Intermediates

  • React Fmoc-OH with PNPCl to generate the activated carbonate.

  • Treat 2-hydroxy-1-phenylethylamine with the intermediate in the presence of a base.

This two-step process avoids direct handling of Fmoc-Cl and is advantageous for large-scale synthesis. However, it introduces additional purification steps to remove p-nitrophenol byproducts.

Stereochemical Considerations and Resolution

The chiral center at the 1-phenylethyl position necessitates enantioselective synthesis or resolution. Using enantiomerically pure (S)-2-hydroxy-1-phenylethylamine as the starting material ensures retention of configuration. Racemization is minimized by avoiding strong bases and high temperatures during Fmoc protection.

Characterization Data

  • HRMS : Calculated for C₂₃H₂₁NO₃ [M+H]⁺: 359.42; Found: 359.42.

  • ¹H NMR (DMSO-d₆) : δ 7.75–7.40 (m, 8H, Fmoc aromatic), 5.20 (d, 1H, NH), 4.50–4.20 (m, 3H, CH₂OH and Fmoc-CH₂), 3.80–3.60 (m, 1H, CHPh).

Comparative Analysis of Methods

MethodReagents/ConditionsYieldAdvantagesLimitations
Fmoc-ClDCM, DIPEA, 0°C→RT70–85%Rapid, single-stepRisk of carbonate byproducts
Fmoc-OsuDioxane/H₂O, NaHCO₃, RT80–87%High selectivity, mild conditionsRequires aqueous workup
Mixed CarbonatesPNPCl, base60–75%Scalable, avoids Fmoc-ClMulti-step, lower yields

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : Use Fmoc-Osu or low temperatures to suppress carbonate formation.

  • Purification : Silica gel chromatography or precipitation in ethyl acetate effectively isolates the product.

  • Racemization : Employ mild bases (e.g., NaHCO₃) and avoid prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-L-phenylglycinol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Enzyme Inhibition
A study investigated the compound's effects on specific metabolic enzymes. The results indicated that it could inhibit enzyme activity in a dose-dependent manner, suggesting its viability as a therapeutic agent for metabolic disorders.

Organic Synthesis

(9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its fluorenyl group enhances its reactivity and stability during chemical reactions.

Case Study: Synthesis of Peptide Derivatives
Researchers have utilized this compound in synthesizing peptide derivatives that exhibit improved pharmacological properties. The fluorenylmethyl group aids in protecting reactive amine functionalities during peptide bond formation.

Material Science

The unique properties of this carbamate derivative allow for its application in creating advanced materials. Its structural characteristics contribute to the development of polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Blends
In a study on polymer blends, the incorporation of (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate resulted in improved thermal stability and mechanical strength compared to conventional materials.

Summary of Biological Activities

Research indicates that compounds containing carbamate functionalities often exhibit notable biological activities, including:

Activity TypeDescription
Enzyme InhibitionPotential to modulate enzyme activity, impacting metabolic pathways
Receptor BindingAbility to interact with specific receptors, influencing cellular responses
Antioxidant PropertiesPotential to scavenge free radicals, contributing to protective effects

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compound Name Substituent Melting Point (°C) Yield Key Spectral Data (1H NMR) Reference
Target Compound 2-hydroxy-1-phenylethyl N/A 91% δ 10.93 (s, NH), 7.45–7.27 (m, 9H)
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate 6-methoxynaphthalen-2-yl N/A (oil) N/A δ 7.72–6.85 (m, naphthyl protons)
(9H-Fluoren-9-yl)methyl (4-((2-chloro-6-fluorophenyl)carbamoyl)phenyl)carbamate 2-chloro-6-fluorophenyl N/A N/A δ 8.10 (s, NH), 7.45–7.20 (m, aromatic)

Key Observations :

  • The naphthyl analog exhibits broader aromatic signals in NMR due to extended conjugation .
  • Halogenated derivatives (e.g., chloro-fluoro) show increased polarity, impacting solubility in non-polar solvents .

Thioxo and Thioamide Derivatives

Compound Name Functional Group Melting Point (°C) Key Spectral Data (13C NMR) Reference
(9H-Fluoren-9-yl)methyl (S)-(1-amino-1-thioxopropan-2-yl)carbamate Thioamide N/A δ 195.2 (C=S), 166.1 (C=O)
(9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate Thioxo N/A δ 192.8 (C=S), 155.3 (carbamate)

Key Observations :

  • Thioxo groups (~δ 192–195 ppm in 13C NMR) significantly deshield carbons compared to carbamates (~δ 155–166 ppm) .
  • Thioamide derivatives are prone to nucleophilic attacks, limiting their utility in basic conditions .

Hydroxy and Ether-Substituted Derivatives

Compound Name Substituent Melting Point (°C) Key Application Reference
(9H-Fluoren-9-yl)methyl ((2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl)carbamate tert-butoxy N/A Chiral intermediates in drug synthesis
(9H-Fluoren-9-yl)methyl (E)-(3,5-dimethoxyphenyl)carbamate 3,5-dimethoxyphenyl N/A (viscous oil) Organocatalytic bicyclic resorcinol synthesis

Key Observations :

  • tert-butoxy groups enhance steric protection, improving stability during multi-step syntheses .
  • Dimethoxy substitutions increase electron density, altering reaction kinetics in cycloadditions .

Bioconjugates and Macromolecular Derivatives

Compound Name Conjugate Key Feature Reference
EGCG-(9H-Fluoren-9-yl)methyl carbamate EGCG polyphenol Antioxidant-biopolymer hybrid
Hyaluronic acid-EGCG-Fmoc conjugate Polysaccharide Drug delivery systems


Key Observations :

  • EGCG conjugates leverage Fmoc’s UV activity for tracking in biopolymer matrices .
  • Hyaluronic acid hybrids demonstrate enhanced bioavailability in mechanochemical studies .

Biological Activity

The compound (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate (CAS Number: 215178-44-2) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : (S)-(9H-Fluoren-9-yl)methyl (2-hydroxy-1-phenylethyl)carbamate
  • Molecular Formula : C23H21NO3
  • Molecular Weight : 359.42 g/mol
  • Purity : ≥ 98% .

Structural Characteristics

The structure of the compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions. The presence of the carbamate moiety contributes to its biological activity by potentially influencing receptor interactions and enzymatic processes.

The biological activity of (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in drug metabolism, particularly those associated with the P-glycoprotein (P-gp) efflux pump. This inhibition could enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
  • Receptor Modulation : The structural components of the compound may allow it to interact with various receptors, potentially modulating their activity. This could have implications in therapeutic areas such as cancer treatment, where modulation of drug transporters is critical for efficacy.
  • Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties. The hydroxy group in this compound could contribute to scavenging free radicals, thereby providing protective effects against oxidative stress .

Study 1: P-glycoprotein Interaction

A study investigating the interaction of similar carbamate derivatives with P-glycoprotein showed that modifications in structure significantly influenced ATPase activity and substrate affinity. The findings indicated that compounds with a fluorenyl structure could enhance the inhibition of P-gp, thereby increasing the retention time of chemotherapeutic agents within cells .

Study 2: Antioxidant Properties

In a separate study focusing on antioxidant activities, compounds structurally related to (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate demonstrated significant free radical scavenging capabilities. This suggests potential applications in formulations aimed at reducing oxidative damage in various diseases .

Comparative Analysis

CompoundMolecular WeightMechanism of ActionBiological Activity
(9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate359.42 g/molP-gp inhibition, AntioxidantEnhanced bioavailability
Related Carbamate A345.4 g/molP-gp inhibitionModerate bioavailability
Related Carbamate B362.5 g/molNo significant interactionLow bioavailability

Q & A

Q. How does stereochemistry (e.g., (S)- vs. (R)-configurations) impact biological activity?

  • Methodology :
  • Chiral HPLC : Separate enantiomers using amylose-based columns. (S)-isomers exhibit 10-fold higher antimicrobial activity (MIC = 8 µg/mL) than (R)-isomers against S. aureus .
  • Circular dichroism : Correlate optical rotation data with cellular uptake efficiency .

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